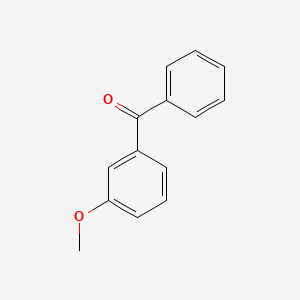

3-METHOXYBENZOPHENONE

Beschreibung

Overview of the Benzophenone (B1666685) Class in Organic Chemistry

Benzophenones are a class of organic compounds characterized by a diaryl ketone framework. hmdb.cadrugbank.com The parent compound, benzophenone, has the chemical formula (C₆H₅)₂CO. wikipedia.orgalfa-chemistry.com These compounds are found in nature in some fruits and plants, such as grapes. wikipedia.org In organic chemistry, benzophenones are widely used as building blocks for the synthesis of more complex molecules. hmdb.caalfa-chemistry.com They are notable for their applications as photoinitiators in UV-curing processes for inks and coatings, and as UV blockers in sunscreens and plastic packaging. desiccantsmanufacturers.comsanjaychemindia.com

Structural Features and Core Benzophenone Moiety

The core structure of benzophenone consists of a carbonyl group (C=O) connected to two phenyl rings. hmdb.cadrugbank.com This diarylketone structure is the defining feature of the class. alfa-chemistry.comdesiccantsmanufacturers.com The two phenyl rings can be substituted with various functional groups, leading to a vast array of derivatives with diverse properties. The overlap between the pi orbitals of the aromatic rings and the carbonyl group allows for electronic delocalization across the molecule. scialert.net

Significance of Methoxy (B1213986) Substituents in Benzophenone Frameworks

The presence of a methoxy group (-OCH₃) on the benzophenone framework can significantly influence the molecule's electronic properties and reactivity. Methoxy groups are electron-donating and can affect the molecule's absorption of UV light and its behavior as a photoinitiator. nih.govacs.org The position of the methoxy group (ortho, meta, or para) determines the extent of its electronic influence through inductive and mesomeric (resonance) effects. scialert.netacs.org For instance, a para-methoxy group can enhance the binding affinity of benzophenone derivatives to proteins like human serum albumin. nih.gov In the case of 3-methoxybenzophenone, the methoxy group is in the meta position, which primarily exerts an inductive effect. acs.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-16-13-9-5-8-12(10-13)14(15)11-6-3-2-4-7-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFJVWPCRCAWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10498838 | |

| Record name | (3-Methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6136-67-0 | |

| Record name | 3-Methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6136-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methoxyphenyl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10498838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing of 3 Methoxybenzophenone

The primary method for synthesizing 3-methoxybenzophenone is through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves reacting benzoyl chloride with anisole (B1667542) (methoxybenzene) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemistryjournals.net The reaction between anisole and benzoyl chloride can yield both ortho and para substituted products, with the para isomer being the major product. chemistryjournals.netliv.ac.uk

Alternative, greener synthesis methods have been explored using different catalysts. For example, zinc oxide (ZnO) has been used as a reusable catalyst for the acylation of anisole with benzoyl chloride at room temperature. researchgate.net Another approach involves using a deep eutectic solvent like [CholineCl][ZnCl₂]₃ under microwave irradiation, which also yields 4-methoxybenzophenone (B1664615) as the major product. rsc.org While these methods primarily focus on the synthesis of the 4-methoxy isomer, modifications to reaction conditions or starting materials would be necessary to favor the production of this compound. One reported synthesis of this compound involves the photolysis of 2-bromo-3'-methoxybenzophenone. chemicalbook.com

Physical and Chemical Properties of 3 Methoxybenzophenone

The physical and chemical properties of 3-methoxybenzophenone are essential for its handling and application.

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| CAS Number | 6136-67-0 |

Source: chemicalbook.com

Spectroscopic data is crucial for the identification and characterization of this compound. In a study involving the Suzuki coupling reaction, the ¹H-NMR spectrum of this compound showed characteristic peaks at δ = 7.82 (d, J = 7.7 Hz, 2H, ArH), 7.59 (t, J = 7.5 Hz, 1H, ArH), and 7.49 (t, J = 7.5 Hz, 2H, ArH). rsc.org

Reaction Mechanisms and Pathways of 3 Methoxybenzophenone

Organic Reaction Mechanisms

The reactivity of 3-methoxybenzophenone is governed by the interplay of its three key structural components: the benzoyl group, the phenyl group, and the meta-substituted methoxy (B1213986) group. These features dictate its behavior in a variety of organic transformations.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction wherein a nucleophile displaces a leaving group on an aromatic ring. This pathway is distinct from SN1 and SN2 reactions and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups, such as nitro groups. nih.govservice.gov.uk These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. oregonstate.edu

The structure of this compound, however, does not favor the SNAr mechanism. The methoxy group (-OCH₃) is an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. While the benzoyl group is electron-withdrawing, its deactivating effect is not typically sufficient to enable SNAr without additional, more potent activating groups or a suitable leaving group, such as a halide, on the ring. nih.govservice.gov.uk Therefore, this compound is not a typical substrate for nucleophilic aromatic substitution reactions under standard conditions.

Dehydrogenative Cyclization Reactions

Dehydrogenative cyclization is a powerful synthetic method that involves the formation of a new ring through an intramolecular C-H/C-H or C-H/X-H coupling, formally removing a molecule of hydrogen. Such reactions are often catalyzed by transition metals and are used to construct a variety of heterocyclic and polycyclic aromatic systems. researchgate.netchim.it

While specific examples detailing the dehydrogenative cyclization of this compound itself are not prominent in the surveyed literature, related transformations highlight its potential as a precursor. For instance, the photolysis of 2-benzyloxy-4-methoxybenzophenone results in the formation of a benzofuran (B130515) derivative through a process involving internal hydrogen transfer followed by the cyclization of the diradical intermediate. chim.it This suggests that, with appropriate derivatization, the benzophenone (B1666685) scaffold can participate in such ring-forming reactions.

Radical Coupling Processes

Like other aromatic ketones, this compound can undergo photochemical reactions involving radical intermediates. Upon absorption of UV light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. medicaljournals.se This triplet state is capable of abstracting a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. oregonstate.eduuts.edu.au

This process is well-documented for related compounds. For example, the irradiation of 4-methylbenzophenone (B132839) in the presence of a hydrogen donor results in a ketyl radical which can then couple with another radical to form a benzopinacol (B1666686) product. oregonstate.edu The primary photoreduction step generates an equal amount of the aromatic ketyl radical and a radical from the hydrogen donor, which can then undergo self- and cross-coupling reactions. researchgate.net It is mechanistically plausible that this compound follows a similar pathway, where its photo-excited triplet state abstracts a hydrogen atom to form a this compound ketyl radical, which can subsequently dimerize or react with other radical species present.

Charge Transfer and Proton Transfer Processes

Photochemical reactions of benzophenones can be initiated by processes more complex than direct hydrogen abstraction. Studies involving the closely related isomer, 4-methoxybenzophenone (B1664615), reveal that its interaction with a quenching molecule can proceed via a charge transfer followed by a proton transfer. uts.edu.au

In a study of the photoreactivity of 4-methoxybenzophenone with 2-aminobenzimidazole, laser flash photolysis showed that the quenching of the ketone's triplet state led to the formation of a ketyl radical and an aminyl radical. uts.edu.au The high rate constants for this process suggested a mechanism involving an initial electron transfer from the amine to the excited ketone, creating a radical ion pair. Subsequent proton transfer from the newly formed amine radical cation to the ketone radical anion yields the final neutral radical pair. uts.edu.au The triplet states of methoxy-substituted benzophenones can possess both nπ* and ππ* character, with the ratio depending on solvent polarity, which influences the reactivity. uts.edu.au Given the structural similarities, this compound is expected to engage in analogous charge transfer and intermolecular proton transfer processes when reacting with suitable electron and proton donors.

| Reaction | Reactants | Conditions | Products |

| Charge Transfer/Proton Transfer | 4-Methoxybenzophenone, 2-Aminobenzimidazole | Laser Flash Photolysis | 4-Methoxybenzophenone Ketyl Radical, 2-Aminobenzimidazole Aminyl Radical |

Table 1: Example of a charge transfer/proton transfer process involving a methoxybenzophenone isomer. Data from a study on the photoreactivity of aromatic ketones. uts.edu.au

Degradation Product Identification and Pathways

The degradation of benzophenone derivatives in the environment, particularly through photochemical pathways, is a subject of significant research. These processes can break down the parent molecule into smaller fragments.

Identification of Photodegradation Products (e.g., Benzoic Acid, Benzaldehyde)

The photodegradation of benzophenones can proceed via cleavage of the carbon-carbon bond between the carbonyl group and one of the aromatic rings. oup.com While extensive data exists for the widely used UV filter Benzophenone-3 (2-hydroxy-4-methoxybenzophenone), specific studies on the photodegradation products of this compound are less common.

However, analysis of related isomers provides strong evidence for likely degradation pathways. The photolysis of o-methoxybenzophenone has been shown to yield benzoic acid. nih.gov Furthermore, numerous studies on the photodegradation of Benzophenone-3, which also contains a methoxy-substituted ring, have identified both benzoic acid and benzaldehyde (B42025) as intermediate products. oup.comsemanticscholar.org These products are formed upon reaction with hydroxyl radicals (•OH), which are key reactive species in environmental photochemistry. oup.com The formation of these products suggests a pathway initiated by radical attack, leading to the eventual cleavage of the molecule. Based on this evidence from closely related isomers, a primary photodegradation pathway for this compound likely involves the formation of benzoic acid and benzaldehyde.

| Parent Compound | Condition | Identified Products |

| Benzophenone-3 (2-hydroxy-4-methoxybenzophenone) | Reaction with •OH radicals | Benzoic Acid, Benzaldehyde |

| o-Methoxybenzophenone | Photolysis | Benzoic Acid |

Table 2: Identified photodegradation products from benzophenone isomers closely related to this compound. oup.comnih.govsemanticscholar.org

Formation of Brominated Disinfection Byproducts

The reaction of this compound with chlorine in environments rich in bromide, such as seawater, can lead to the formation of brominated disinfection byproducts (DBPs). researchgate.netcapes.gov.br The presence of bromide ions facilitates the generation of reactive bromine species during chlorination, which then react with organic compounds like this compound to produce brominated byproducts. researchgate.netnih.gov Studies have indicated that brominated DBPs may exhibit higher toxicity compared to their chlorinated counterparts. researchgate.netnih.gov

The reaction between chlorine and this compound is rapid, and this reactivity is significantly enhanced in the presence of bromide due to the formation of more reactive bromine. researchgate.net This process is a health concern because brominated byproducts are often more toxic than their chlorinated analogues. researchgate.net The transformation of this compound in chlorinated seawater highlights the generation of these brominated products. capes.gov.brkisti.re.kr

Polymerization via Radical Coupling

The polymerization involving benzophenone derivatives can proceed through radical coupling reactions. In this type of polymerization, radical species are generated from carbon-halogen bonds. researchgate.net These radicals can then couple, leading to the formation of polymer chains. researchgate.netfudan.edu.cn For instance, macroradicals formed by the removal of a bromine group in the presence of a metal catalyst can be captured by other reactive species to form a polymer linkage. fudan.edu.cn This method allows for the synthesis of copolymers with defined structures. fudan.edu.cn

Kinetic Studies of Chemical Reactions

Reaction Rate Constants Determination

The kinetics of reactions involving this compound and its derivatives have been a subject of detailed investigation. Laser flash photolysis is a key technique used to determine the rate coefficients of both primary and secondary photoreduction reactions. core.ac.uk The degradation of similar compounds like benzophenone-3 (BP-3) has been shown to follow pseudo-first-order kinetics in various degradation processes. researchgate.netresearchgate.net

For example, the apparent second-order rate constant (kapp) for the oxidation of BP-3 by aqueous ferrate(VI) was determined to be 81.8 M⁻¹ s⁻¹ at pH 8.0 and 24 ± 1 °C. nih.gov In chlorination reactions, the apparent second-order rate constant for the reaction of chlorine with BP-3 was found to be 1.25(± 0.14) × 10³ M⁻¹s⁻¹ at pH 8.5, while the rate constant for the reaction with bromine was significantly higher at 4.04(±0.54) × 10⁶ M⁻¹s⁻¹ under the same conditions. researchgate.net The reaction with monochloramine was considerably slower, with a rate constant of 0.112 M⁻¹s⁻¹. researchgate.net

In ozonation studies of BP-3, pseudo-first-order rate constants (k1,BP3) were calculated, with a value of 0.0556 min⁻¹ at pH 7 under standard conditions. csic.es Theoretical methods based on density functional theory have also been employed to calculate rate constants for excited-state decay processes of benzophenone, providing results consistent with experimental data. acs.org

Table 1: Experimentally Determined Reaction Rate Constants for Benzophenone-3 (a structural analog)

| Reaction | Oxidant/Reactant | pH | Temperature (°C) | Apparent Second-Order Rate Constant (kapp) | Citation |

| Oxidation | Ferrate(VI) | 8.0 | 24 ± 1 | 81.8 M⁻¹ s⁻¹ | nih.gov |

| Chlorination | Chlorine | 8.5 | Not Specified | 1.25(± 0.14) × 10³ M⁻¹s⁻¹ | researchgate.net |

| Bromination | Bromine | 8.5 | Not Specified | 4.04(±0.54) × 10⁶ M⁻¹s⁻¹ | researchgate.net |

| Chloramination | Monochloramine | Not Specified | Not Specified | 0.112 M⁻¹s⁻¹ | researchgate.net |

| Reaction | Conditions | Pseudo-First-Order Rate Constant (k1) | Citation |

| Ozonation | pH 7, Standard | 0.0556 min⁻¹ | csic.es |

Factors Affecting Reaction Rates (e.g., pH, Co-contaminants)

Several factors significantly influence the reaction rates of this compound and related compounds. The pH of the solution is a critical parameter. For instance, the degradation of BP-3 during oxidation with ferrate(VI) is pH-dependent, with the apparent rate constant decreasing as the pH increases. nih.gov Similarly, the degradation of BP-3 in the presence of persulfate is more effective at acidic pH (below 7.0), where the sulfate (B86663) radical (•SO₄⁻) is the dominant reactive species. mdpi.com Conversely, during chlorination, the highest degradation rates for BP-3 were observed at pH 8. researchgate.net

Co-contaminants present in the water matrix also play a crucial role. The removal efficiency of BP-3 by ferrate(VI) treatment was found to be significantly decreased by the presence of humic acids and certain ions like Mn(2+) and NaCl, while ions such as Br⁻ and Cu(2+) enhanced its removal. nih.gov In UV/chlorination processes, the degradation rate of BP-3 was enhanced by bicarbonate ions but inhibited by humic acid. researchgate.net The presence of ammonia (B1221849) was found to inhibit the degradation of BP-3 during chlorination due to the formation of less reactive chloramines. researchgate.net

Time-Resolved Spectroscopic Investigations

Time-resolved spectroscopy is an indispensable tool for studying the transient species and intermediate states involved in the photochemical reactions of benzophenones. core.ac.ukacs.org Techniques like laser flash photolysis allow for the direct observation and kinetic characterization of excited states and radical intermediates on timescales ranging from picoseconds to milliseconds. core.ac.uknih.gov

For instance, sub-picosecond time-resolved absorption spectroscopy has been used to reinvestigate the intersystem crossing of benzophenone from the S₁(n,π) to the T₁(n,π) state, revealing the involvement of an intermediate species. acs.org By using multivariate curve resolution analysis, the complex time-resolved spectra can be decomposed into the pure spectra of the overlapping transient species and their concentration profiles over time. acs.org This approach has been applied to study 4-methoxybenzophenone to understand the role of the T₂(π,π*) state in the relaxation process. acs.org

Time-resolved infrared spectroscopy is another powerful method used to observe the molecular-level function of light-triggered proteins and can be applied to study the photocycles of compounds like benzophenones. frontiersin.org These techniques provide detailed insights into the dynamics of photochemical processes, from the initial absorption of a photon to the formation of final products. nih.govfrontiersin.orghelmholtz-berlin.de

Applications of 3 Methoxybenzophenone and Its Derivatives in Advanced Materials and Catalysis

Organic Electronic Materials

Derivatives of the benzophenone (B1666685) scaffold are increasingly being investigated for their potential in organic electronic materials. The core structure's electronic properties, which can be readily modified through aromatic substitution, make it a valuable building block for components in organic photovoltaics and optoelectronic devices.

Non-Fullerene Acceptor Materials in Organic Photovoltaics

Organic photovoltaics (OPVs) have seen a significant surge in performance, largely driven by the development of non-fullerene acceptors (NFAs). rsc.org Unlike traditional fullerene-based acceptors, NFAs offer superior light absorption in the visible and near-infrared regions and have highly tunable energy levels, which are critical for efficient charge separation and transport. nih.govrsc.org The design of high-performance NFAs often follows an A-D-A (acceptor-donor-acceptor) or related A2–A1–D–A1–A2 architectural principle, where an electron-rich core is flanked by electron-withdrawing end groups. rsc.orgfrontiersin.org

While 3-methoxybenzophenone itself is not a primary NFA, its core structure possesses features relevant to NFA design. The benzophenone unit acts as an electron-withdrawing moiety, a common component in NFA structures. Furthermore, the methoxy (B1213986) group is a well-established electron-donating group used to modulate the electronic energy levels of organic semiconductors. Research has shown that introducing methoxy groups into the backbone of NFAs can upshift the Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is a key strategy for increasing the open-circuit voltage (VOC) of the resulting solar cell. rsc.org The strategic placement of such groups on a benzophenone-derived core could, in principle, be used to fine-tune the acceptor's properties for better alignment with donor materials, thereby enhancing device efficiency.

The transition from fullerene to non-fullerene acceptors has been a pivotal strategy for enhancing the power conversion efficiencies (PCEs) of OPVs by allowing for precise energy level adjustments and improving photon absorption in the visible range. benthamscience.com The continued exploration of new molecular scaffolds, potentially including derivatives of functionalized benzophenones, is crucial for the future development of this technology. rsc.org

Potential in Liquid Crystal Displays and Optoelectronic Devices

The benzophenone moiety is a key component in materials designed for liquid crystal displays (LCDs) and other optoelectronic devices. Its rigid structure and photochemical reactivity are exploited, particularly in the formation of alignment layers that control the orientation of liquid crystal molecules.

In polymer-sustained-alignment (PSA) LCDs, monomers containing the benzophenone moiety are mixed with liquid crystal material. tandfonline.com Upon UV irradiation, the benzophenone group initiates polymerization, creating a polymer network on the alignment layer. tandfonline.comtandfonline.com This polymer network helps to stabilize the liquid crystal alignment, leading to improved device performance, such as faster response times and lower driving voltages. tandfonline.com For example, polyimides based on 3,3′,4,4′-benzophenonetetracarboxylic dianhydride have been used as photoinitiators for the in situ polymerization of monomers to achieve stable vertical alignment of liquid crystals. mdpi.com

The substitution pattern on the benzophenone core can significantly influence liquid crystalline properties. Studies on other aromatic systems have demonstrated that the introduction of a lateral methoxy group can affect the molecule's length-to-width ratio, influencing the type and stability of the mesophases formed. benthamscience.com This principle suggests that derivatives of this compound could be designed to exhibit specific liquid crystalline behaviors. Additionally, europium(III) complexes incorporating a derivative, 2-hydroxy-4-methoxybenzophenone, have been shown to exhibit strong luminescence, indicating potential applications in optoelectronic devices such as organic light-emitting diodes (OLEDs).

| Application Area | Role of Benzophenone Derivative | Key Finding |

| Liquid Crystal Displays (LCDs) | Component of photo-polymerizable alignment layers | Initiates polymerization to form a network that stabilizes liquid crystal alignment. tandfonline.commdpi.com |

| Optoelectronic Devices | Ligand in luminescent metal complexes | Forms complexes with rare-earth metals (e.g., Europium) that show intense emission for potential use in OLEDs. |

Catalytic Applications

The chemical structure of this compound and its derivatives makes them suitable for various roles in catalysis. Their applications range from acting as photosensitizers in organic reactions to serving as foundational building blocks for complex catalytic materials like nano-sized metal oxides and metal-organic frameworks.

Photocatalysis in Organic Synthesis

Benzophenone is a well-established and effective photosensitizer in organic synthesis. Upon absorption of UV light, it undergoes efficient intersystem crossing to a triplet excited state. This triplet state possesses sufficient energy to be transferred to other molecules, initiating photochemical reactions through an energy transfer process. rsc.org This mechanism is a cornerstone of photoredox catalysis, which uses light to generate reactive intermediates for synthetic transformations. universityofgalway.iersc.org

The process typically involves the excited photocatalyst interacting with an organic molecule via one of three main pathways: electron transfer, energy transfer, or atom transfer. universityofgalway.ie In the case of benzophenone, it primarily operates via a Dexter energy transfer mechanism, where the triplet excited state of benzophenone activates a substrate molecule, enabling reactions such as [2+2] cycloadditions. rsc.org The use of benzophenone as a photosensitizer allows these reactions to proceed using lower-energy light than would be required for direct excitation of the substrate. rsc.org While research often focuses on the parent benzophenone, the principles apply to its derivatives, with substituents like the methoxy group potentially influencing the photophysical properties and, consequently, the catalytic efficiency.

Use as Precursors for Nano-sized Titania

Derivatives of benzophenone have been successfully employed as precursors in the synthesis of nano-sized titania (TiO₂), a critical material in photocatalysis and electronics. One specific derivative, 2-hydroxy-4-methoxybenzophenone, is used to synthesize new heteroleptic derivatives of titanium(IV). These titanium complexes can then be converted into pure, nano-sized titania through a sol-gel technique followed by low-temperature transformation (300–500 °C).

The synthesis involves reacting a titanium source, such as titanium(IV) isopropoxide, with the benzophenone derivative. The resulting complex serves as a stable, single-source precursor. The complete hydrolysis of this precursor yields high-purity TiO₂. X-ray diffraction (XRD) analysis of the resulting material confirms the formation of the anatase phase of TiO₂, which is known for its high photocatalytic activity. Scanning electron microscopy (SEM) further reveals the formation of pure grains of nano-sized titania. The use of such molecular precursors allows for greater control over the final material's properties compared to conventional sol-gel methods. rsc.org

Role in Metal-Organic Framework (MOF) Synthesis for Catalysis

Metal-organic frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. mdpi.com Their high surface area and tunable pore environments make them exceptional candidates for heterogeneous catalysis. rsc.org The choice of the organic linker is crucial as it defines the topology, pore size, and chemical functionality of the resulting framework.

Benzophenone derivatives functionalized with coordinating groups, such as carboxylic acids, have proven to be effective linkers in MOF synthesis. Specifically, benzophenone-4,4'-dicarboxylic acid has been used to construct a family of novel, mixed-metal MOFs known as NUIG (National University of Ireland, Galway) MOFs. rsc.orguniversityofgalway.ie For instance, NUIG1 is a biocompatible zinc-sodium MOF built with this linker. universityofgalway.ie These MOFs exhibit robust, three-dimensional frameworks with significant porosity.

The catalytic and adsorptive properties of these benzophenone-based MOFs are currently under investigation. Their inherent porosity and the chemical nature of the benzophenone linker make them promising for applications such as:

Gas Storage and Separation: Simulations on the NUIG1 framework revealed an outstanding CO₂ uptake at ambient pressure and high selectivity for CO₂ over methane. rsc.org

Adsorption from Aqueous Systems: The frameworks have demonstrated high adsorption capacity for metal ions like Co(II), Ni(II), and Cu(II). rsc.org

Photochemical Modification: MOFs built with benzophenone dicarboxylate linkers can undergo photochemical postsynthetic modifications, allowing for the integration of new functionalities into the framework in a spatially controlled manner. uni-hannover.de

| MOF Family | Organic Linker | Metal Ions | Key Properties & Potential Applications |

| NUIG MOFs (e.g., NUIG1, NUIG2) | Benzophenone-4,4'-dicarboxylic acid | Zn/Na, Co/Na | High porosity, high CO₂ uptake, metal ion adsorption, drug delivery. rsc.orguniversityofgalway.ie |

| Zr-bzpdc MOFs | Benzophenone dicarboxylate (bzpdc) | Zirconium (Zr) | Amenable to photochemical postsynthetic modification for creating patterned, functional materials. uni-hannover.de |

Biological and Environmental Interactions of 3 Methoxybenzophenone

Environmental Fate and Persistence

3-Methoxybenzophenone, also known as benzophenone-3 (BP-3) or oxybenzone, is an organic compound utilized as an ultraviolet (UV) filter in a multitude of consumer products, leading to its release into the environment. nih.gov Its physicochemical properties, such as being lipophilic and photostable, contribute to its environmental persistence and potential for bioaccumulation. nih.govacs.org

Occurrence in Aquatic Environments

The widespread use of this compound has resulted in its detection in various aquatic compartments, including surface water, groundwater, and marine environments. nih.govacs.orgnih.gov Its presence is often attributed to human recreational activities and effluents from wastewater treatment plants (WWTPs). nih.gov

Monitoring studies have documented its occurrence globally. For instance, in China's Huangpu River, the mean concentration of BP-3 was reported as 30.0 ng/L, while in the Yangtze River, the mean concentration was 2.86 ng/L. nih.gov It has been detected in various water sources, from river and lake water to tap water and even bottled water. nih.govmdpi.com The maximum detected concentrations have been reported as 125 ng/L in ambient freshwater and 577.5 ng/L in seawater. nih.gov In wastewater influent, concentrations can be significantly higher, reaching up to 10,400 ng/L. nih.gov

Table 1: Reported Concentrations of this compound (BP-3) in Various Aquatic Environments

| Water Body Type | Location/Study | Mean/Maximum Concentration (ng/L) |

|---|---|---|

| River Water | Huangpu River, China | 30.0 (mean) |

| River Water | Yangtze River, China | 2.86 (mean) |

| River Water | Switzerland | Detected |

| River Water | Spain | up to 849 |

| Lake Water | General | 200 |

| Seawater | General | 577.5 (max) |

| Seawater | General | 34,300 |

| Groundwater | Spain | Detected |

| Groundwater | General | 34 |

| Tap Water | China | 9.64 (geometric mean) |

| Bottled Water | China | 14.5 (geometric mean) |

| Swimming Pool Water | General | 4,500 |

| Wastewater Influent | General | 10,400 (max) |

This table is based on data from multiple sources. nih.govnih.govmdpi.comnih.gov

Modeling of Phototransformation in Surface Waters

The phototransformation of this compound in surface waters is a complex process governed by several key mechanisms. researchgate.netnih.gov Modeling studies indicate that the primary pathways for its photochemical degradation are direct photolysis and indirect photolysis, which involves reactions with photochemically produced reactive species like hydroxyl radicals (•OH) and the triplet states of chromophoric dissolved organic matter (³CDOM*). researchgate.netnih.gov

The relative importance of these degradation pathways is highly dependent on the concentration of dissolved organic carbon (DOC) in the water. nih.gov

Low DOC conditions: Reaction with hydroxyl radicals (•OH) is the predominant transformation process. researchgate.netnih.gov

Intermediate DOC conditions (approx. 5 mg C L⁻¹): Direct photolysis becomes the main degradation pathway. researchgate.netnih.gov

High DOC conditions: Reaction with ³CDOM* is the prevailing mechanism. researchgate.netnih.gov

In freshwater environments, it has been determined that •OH radicals account for approximately 56% of the observed photodegradation of BP-3, while ³CDOM* accounts for about 43%. nih.gov In contrast, in seawater, triplet-excited dissolved organic matter (³DOM*) is primarily responsible for the indirect photodegradation. nih.gov The contribution of singlet oxygen (¹O₂) to its phototransformation is considered negligible. nih.gov

Half-Life Determination under Environmental Conditions

The environmental persistence of this compound is often characterized by its half-life. Predictions for its half-life in surface waters vary. One study predicts a half-life of several weeks under typical summertime conditions, with the value increasing with greater water depth and higher DOC concentrations. nih.gov Another report suggests a much longer half-life in surface waters, estimated to be around 2.4 years, highlighting its stability. nih.gov

In the atmosphere, vapor-phase this compound is expected to degrade by reacting with photochemically-produced hydroxyl radicals. The estimated half-life for this atmospheric reaction is significantly shorter, at approximately 1.9 hours.

Biotransformation and Metabolic Pathways

Once absorbed into biological systems, this compound undergoes extensive metabolism. nih.govnih.govcapes.gov.br The biotransformation process involves two main phases aimed at increasing the compound's water solubility to facilitate its excretion from the body. pharmacy180.comderangedphysiology.com

Phase I and Phase II Biotransformations in Biological Systems

The metabolism of this compound proceeds through both Phase I and Phase II reactions. nih.govnih.gov

Phase I Reactions: These are functionalization reactions that introduce or expose polar functional groups on the parent molecule. pharmacy180.com For this compound, Phase I metabolism involves oxidation reactions, such as hydroxylation, and O-dealkylation of the methoxy (B1213986) group. wikipedia.org These reactions result in the formation of more polar metabolites. pharmacy180.com

Phase II Reactions: These are conjugation reactions where an endogenous molecule is attached to the parent compound or its Phase I metabolite. derangedphysiology.com This process further increases water solubility and prepares the compound for elimination. pharmacy180.com In the case of this compound and its hydroxylated metabolites, the primary Phase II reactions are glucuronidation and sulfation, forming glucuronide and sulfate (B86663) conjugates. nih.govnih.gov

Identification of Oxidative Metabolites

Several oxidative metabolites of this compound have been identified in various biological matrices, such as urine. nih.govnih.govwikipedia.org These metabolites are products of the Phase I biotransformation pathways. nih.govnih.gov The primary identified metabolites include:

2,4-dihydroxybenzophenone (DHB) , also known as Benzophenone-1 (BP-1), is formed through the O-dealkylation of the methoxy group. nih.govwikipedia.org

2,3,4-trihydroxybenzophenone (THB) is a result of hydroxylation of the same aromatic ring containing the original functional groups. nih.govwikipedia.org

2,2'-dihydroxy-4-methoxybenzophenone (DHMB) is formed by the hydroxylation of the second aromatic ring (Ring B). capes.gov.brwikipedia.org

2,5-dihydroxy-4-methoxybenzophenone has also been identified as a novel minor dihydroxy metabolite. nih.govnih.gov

These metabolites can exist in both free and conjugated forms within the body. capes.gov.br

Table 2: Key Identified Metabolites of this compound

| Metabolite Name | Abbreviation | Type of Transformation |

|---|---|---|

| 2,4-dihydroxybenzophenone | DHB / BP-1 | Phase I (O-dealkylation) |

| 2,3,4-trihydroxybenzophenone | THB | Phase I (Hydroxylation) |

| 2,2'-dihydroxy-4-methoxybenzophenone | DHMB | Phase I (Hydroxylation) |

| 2,5-dihydroxy-4-methoxybenzophenone | - | Phase I (Hydroxylation) |

| This compound-glucuronide | HMB-glucuronide | Phase II (Glucuronidation) |

| 2,4-dihydroxybenzophenone-glucuronide | DHB-glucuronide | Phase II (Glucuronidation) |

| 2,4-dihydroxybenzophenone-sulfate | DHB-sulfate | Phase II (Sulfation) |

This table is based on data from multiple sources. nih.govnih.govnih.govcapes.gov.brwikipedia.org

Ecological and Toxicological Research of this compound

The widespread use of this compound, particularly its isomer 2-hydroxy-4-methoxybenzophenone (Benzophenone-3 or Oxybenzone), in personal care products and industrial applications has led to its continuous release into the environment, prompting extensive research into its ecological and toxicological effects. dtu.dknih.gov

Impact on Aquatic Biota

Benzophenone-3 (BP-3) is frequently detected in surface waters, sediments, and aquatic organisms. nih.gov Its presence in aquatic ecosystems has been shown to have deleterious effects on various forms of aquatic life. dtu.dk In fish, exposure to BP-3 has been linked to a decline in egg production and hatching. nih.govresearchgate.net Studies on Japanese medaka (Oryzias latipes) have demonstrated that exposure to environmentally relevant concentrations of BP-3 can significantly reduce egg reproduction. nih.gov Furthermore, research on zebrafish (Danio rerio) has revealed that BP-3 can induce histopathological changes in the liver, indicating its potential for organ-specific toxicity in fish. nih.gov The compound and its primary metabolite, benzophenone-1 (BP-1), are considered endocrine disruptors in fish. researchgate.net

Table 1: Observed Effects of Benzophenone-3 on Aquatic Organisms

| Organism | Exposure Concentration | Observed Effects | Reference(s) |

| Japanese medaka (Oryzias latipes) | 26 µg/L | Significant reduction in daily average egg reproduction. | nih.gov |

| Fish (General) | Not Specified | Decline in egg production and hatching, reduced testosterone (B1683101). | nih.govresearchgate.net |

| Zebrafish (Danio rerio) | 1 µg/L | Significant histopathological changes in the liver. | nih.gov |

| Protozoa and Microalgae | Not Specified | Inhibition of growth. | researchgate.net |

Potential for Endocrine Disrupting Activity

A significant body of research has focused on the endocrine-disrupting potential of this compound, particularly BP-3. dtu.dkdtu.dk The European Chemicals Agency (ECHA) has identified BP-3 as an endocrine disruptor for both human health and the environment due to its ability to interfere with hormonal systems. hpcmagmea.com Its endocrine-disrupting effects are multifaceted, involving estrogenic, anti-androgenic, and thyroid-disrupting activities. dtu.dkdtu.dk

Estrogenic Activity : BP-3 and its major metabolite, BP-1, have demonstrated estrogenic activity. dtu.dkdtu.dk This activity is believed to contribute to observed reproductive alterations. dtu.dk In humans, exposure has been associated with an increased risk of uterine fibroids and endometriosis. dtu.dkhpcmagmea.com

Anti-androgenic Activity : Studies have shown that BP-3 can exert anti-androgenic effects. nih.govscispace.com In vivo assays with rats have demonstrated a decrease in the weight of androgen-dependent tissues, such as the ventral prostate. nih.gov A proposed mechanism for this activity is the inhibition of enzymes involved in the synthesis of potent androgens like 5α-dihydrotestosterone (DHT). nih.gov

Thyroid Hormone Disruption : BP-3 has been identified as a thyroid receptor agonist. dtu.dk Research has shown it can alter thyroid hormone balances by affecting their central regulation and metabolism. nih.gov In vitro studies using rat pituitary cells showed that BP-3 can down-regulate genes involved in thyroid signaling. nih.gov Furthermore, exposure in zebrafish embryos resulted in significant decreases in whole-body levels of thyroid hormones T3 and T4. nih.gov

Genotoxicity and Reproductive Toxicity Studies

The genotoxic potential of 2-hydroxy-4-methoxybenzophenone has been evaluated in various systems, with some conflicting results. In vitro studies have occasionally shown weakly positive results in bacterial mutation assays under metabolic activation and have been reported to induce chromosome aberrations in Chinese hamster ovary (CHO) cells. nih.gov However, in vivo studies, such as the Drosophila somatic mutation and recombination test (SMART) and cytogenetic assays in rat bone marrow, have not found significant evidence of genotoxicity. nih.gov This suggests that while there may be some potential for genotoxicity in isolated cell systems, this effect may not be expressed in whole organisms. nih.gov

Reproductive toxicity is a significant concern. nih.gov In animal studies, BP-3 exposure has been linked to several adverse reproductive outcomes. nih.govresearchgate.net In rats, a decrease in epididymal sperm density and a prolonged estrous cycle in females have been observed. nih.gov For fish, exposure resulted in reduced egg production and lower testosterone levels. nih.govresearchgate.net Human studies have suggested a possible link between high BP-3 exposure and alterations in birth weight, though the body of literature is still considered limited. nih.gov These reproductive effects are often attributed to the compound's endocrine-disrupting properties. nih.gov

Table 2: Summary of Reproductive and Genotoxicity Findings for Benzophenone-3

| Study Type | Organism/System | Findings | Reference(s) |

| Reproductive Toxicity | Rats | Decreased epididymal sperm density, prolonged estrous cycle. | nih.gov |

| Fish | Decline in egg production, hatching, and testosterone. | nih.govresearchgate.net | |

| Humans | Potential link to altered birth weights and gestational age. | nih.govresearchgate.net | |

| Genotoxicity | In vitro (Salmonella) | Predominantly negative, with some weakly positive results. | nih.gov |

| In vitro (CHO cells) | Reported to induce chromosome aberrations. | nih.gov | |

| In vivo (Drosophila) | No significant increase in mutations or recombination. | nih.gov | |

| In vivo (Rat bone marrow) | No significant increase in chromosomal aberrations. | nih.gov |

Cytotoxicity Mechanisms

Research has demonstrated that 2-hydroxy-4-methoxybenzophenone exhibits cytotoxic effects in various cell lines. nih.gov In vitro studies using a methyl tetrazolium (MTT) assay showed that BP-3 significantly lowered the viability of mouse testis Leydig TM3 cells in a concentration-dependent manner, while the viability of NIH-3T3 mouse fibroblast cells was largely unaffected. nih.gov This suggests a degree of selective toxicity towards cells associated with the male reproductive system. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism of BP-3's cytotoxicity. nih.govresearchgate.net Studies on embryonic neuronal cells have shown that BP-3 can induce apoptotic processes. nih.govresearchgate.net This is often mediated through an intrinsic pathway involving the loss of mitochondrial membrane potential and the activation of caspases, which are crucial enzymes in the apoptotic cascade. nih.gov For instance, research has demonstrated the activation of caspases-9 and -3 in mouse neuronal cells following BP-3 exposure. nih.gov

Neurotoxicity Research

There is growing evidence regarding the neurotoxic potential of 2-hydroxy-4-methoxybenzophenone. nih.govnih.gov The compound is capable of crossing the blood-brain barrier, allowing it to directly affect the central nervous system. nih.govresearchgate.net

Studies have shown that BP-3 can induce neurotoxicity in embryonic neuronal cells. nih.govresearchgate.net Exposure to BP-3 has been demonstrated to cause damage to neurons, which may be linked to an increase in the extracellular levels of the neurotransmitter glutamate. researchgate.net Research in zebrafish has shown that early-life exposure can lead to decreased axonal growth, reduced cell proliferation, and increased brain cell apoptosis. researchgate.net Furthermore, chronic lifetime exposure to environmentally relevant concentrations in zebrafish resulted in social behavioral deficits and impaired learning and memory. nih.gov In mouse neuronal cells, BP-3 has been shown to activate apoptosis and alter the expression of receptors crucial for proper nervous system development and function. nih.govnih.gov

Interaction with Biological Systems (e.g., DNA, Proteins)

Upon absorption into the bloodstream, 2-hydroxy-4-methoxybenzophenone binds to plasma proteins. dtu.dk Its interaction with biological systems extends to the molecular level. As an endocrine disruptor, it interacts with hormone receptors, particularly estrogen receptors (ERs). nih.gov

The interaction with estrogen receptor alpha (ERα) is a critical mechanism that can lead to DNA damage. nih.govnih.gov Studies have shown that physiological levels of estrogen can stimulate DNA damage in breast epithelial cells through ERα-mediated mechanisms. nih.gov Xenoestrogens like BP-3 can mimic this effect. nih.gov The binding of BP-3 to ERα can lead to the formation of R-loops, which are RNA:DNA hybrid structures that make the DNA susceptible to damage. nih.govnih.gov Research has demonstrated that concentrations of BP-3 as low as 1 µM can increase DNA damage in an ERα-dependent manner in breast epithelial cells. nih.gov

Future Research Directions and Emerging Areas

Development of Novel Derivatizations with Specific Activities

A significant future research avenue lies in the synthesis of novel derivatives of 3-methoxybenzophenone to elicit or enhance specific biological or chemical activities. The core benzophenone (B1666685) structure serves as a versatile scaffold for chemical modification. Research into related structures, such as benzofurans and benzophenone O-methyloximes, demonstrates the potential of this approach. For instance, studies have shown that introducing specific functional groups to a core structure can yield derivatives with potent anticancer or acaricidal properties. nih.govresearchgate.net

Future research on this compound could focus on:

Targeted Biological Activity: Synthesizing derivatives with modified methoxy (B1213986) or phenyl groups to create compounds with targeted activity against specific enzymes or cellular receptors. For example, modifications could be designed to enhance interactions with targets relevant to cancer, such as VEGFR-2, an approach that has been successful with other heterocyclic compounds. nih.gov

Structure-Activity Relationship (SAR) Studies: A systematic investigation into how different substituents on the benzophenone skeleton influence its activity. This would involve creating a library of derivatives and screening them for various biological effects, such as antiproliferative or antimicrobial activity.

Photochemical Properties: Developing derivatives with tailored photochemical properties for applications in materials science, such as new photoinitiators or UV filters with improved stability and safety profiles.

The goal of such research is to use the this compound molecule as a starting point for creating new chemical entities with valuable applications in medicine, agriculture, and industry.

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic methods are routinely used, the application of advanced and specialized spectroscopic techniques will be crucial for a deeper understanding of this compound's properties, especially in complex environments or as part of novel materials. These techniques provide more than just basic structural confirmation, offering insights into electronic structure, intermolecular interactions, and trace-level detection.

Future characterization could increasingly rely on:

Surface-Enhanced Raman Scattering (SERS): This technique can dramatically amplify the Raman signal, enabling the detection and identification of trace amounts of this compound on surfaces or in complex mixtures. unizar-csic.es

Fluorescence Spectroscopy: To study the electronic properties and potential interactions of this compound with biological molecules or materials, leveraging the high sensitivity and specificity of this technique. spectroscopyonline.com

Advanced Mass Spectrometry: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can be used for highly sensitive elemental and isotopic analysis, which could be relevant for studying the compound's interaction with metals or its fate in environmental systems. spectroscopyonline.com

Imaging Spectroscopy: The convergence of spatial imaging with spectral analysis (e.g., UV-Vis, IR, Raman imaging) can map the distribution of this compound within a sample, providing valuable information in materials science or biological tissue analysis. spectroscopyonline.com

These advanced methods will provide a more nuanced characterization of the molecule's behavior and interactions.

| Technique | Abbreviation | Information Provided | Potential Application for this compound |

| Infrared Spectroscopy | FTIR | Provides a "fingerprint" based on the vibrational energies of chemical bonds. unizar-csic.es | Identification of functional groups and studying functionalization. unizar-csic.es |

| UV-Vis-NIR Spectroscopy | UV-Vis-NIR | Characterizes electronic transitions between energy levels. unizar-csic.es | Quantifying concentration in solutions and studying photochemical properties. unizar-csic.es |

| Raman Spectroscopy | - | Offers information on vibrational energies, complementary to FTIR. unizar-csic.es | Structural analysis, especially for studying carbon-based derivatives. unizar-csic.es |

| X-ray Fluorescence | XRF | Enables elemental analysis and mapping of elemental distribution. spectroscopyonline.com | Detecting and mapping the compound if labeled with a heavy element. |

Computational Modeling for Predictive Research

Computational modeling and in-silico methods are becoming indispensable for modern chemical research. These approaches can predict molecular properties, biological activities, and reaction outcomes, thereby guiding and accelerating experimental work. For this compound, computational modeling offers a powerful tool for exploring its potential without synthesizing every possible derivative.

Key areas for predictive research include:

3D Pharmacophore Modeling: This ligand-based approach can identify the common structural features of active molecules. By building models based on known active compounds, researchers can virtually screen libraries of this compound derivatives to predict their potential biological activity against specific targets. researchgate.net

Molecular Docking: Simulating the interaction between a derivative and the binding site of a target protein (e.g., an enzyme or receptor). This can predict binding affinity and mode, helping to rationalize observed activities and design more potent compounds.

Quantum Chemistry Calculations: Predicting spectroscopic properties, reaction mechanisms, and electronic structures. These calculations can help interpret experimental data from advanced spectroscopic techniques and provide insights into the molecule's fundamental behavior. researchgate.net

Using these computational tools, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources in the development of new functional molecules.

Sustainable Synthesis and Degradation Methodologies

With growing environmental awareness, the development of green and sustainable chemical processes is a critical research frontier. This applies to both the synthesis of this compound and its eventual degradation or removal from the environment.

Future research will likely focus on:

Green Synthesis Routes: Developing synthetic pathways that minimize waste, use less hazardous solvents, employ renewable starting materials, and operate at lower energy costs. This aligns with the core principles of green chemistry.

Advanced Oxidation Processes (AOPs): Investigating methods like ozonation, Fenton reactions, and ultrasound degradation for the efficient breakdown of benzophenones in water. dntb.gov.ua These processes generate highly reactive radicals that can mineralize persistent organic pollutants.

Bioremediation and Biodegradation: Exploring the use of microorganisms that can metabolize and degrade benzophenones. For example, bacteria like Rhodococcus ruber have shown the ability to biodegrade the related compound Benzophenone-3, suggesting that similar microbial pathways could be exploited for this compound. elsevierpure.com

Sustainable Removal Technologies: Designing and fabricating low-cost, high-efficiency filters from renewable resources, such as activated carbon derived from rice straw, for the removal of benzophenones from air and water. nih.gov

These sustainable methodologies are essential for minimizing the environmental footprint associated with the production and lifecycle of industrial chemicals.

Comprehensive Environmental Impact Assessments

Given the widespread use of related benzophenones like Benzophenone-3 (BP-3) in consumer products, a comprehensive assessment of the environmental occurrence, fate, and toxicity of this compound is a crucial area for future research. acs.orghbm4eu.eu Such assessments are necessary to understand and mitigate potential risks to ecosystems.

A thorough environmental impact assessment would involve:

Occurrence and Monitoring: Developing sensitive analytical methods to detect and quantify this compound in various environmental compartments, including surface water, sediment, and biota. acs.orgnih.gov

Ecotoxicity Studies: Evaluating the acute and chronic toxicity of the compound on a range of aquatic organisms representing different trophic levels, such as algae, invertebrates, and fish. nih.gov The endocrine-disrupting potential would be a key aspect of this investigation. hbm4eu.eunih.gov

Bioaccumulation and Biotransformation: Studying the potential for the compound to accumulate in organisms and identifying the metabolites formed through biological processes. acs.org Research on BP-3 has shown it can be transformed into metabolites that may have different toxicity profiles than the parent compound. acs.org

Data from studies on the closely related BP-3 highlight the potential for environmental impact. For example, BP-3 has been shown to be toxic to various aquatic species. nih.gov A similar rigorous assessment is needed for this compound to ensure its environmental safety.

| Organism | Compound | Endpoint | Value (mg/L) |

| Daphnia magna | Benzophenone-3 | LC50 | 1.09 |

| Chlorella vulgaris | Benzophenone-3 | LC50 | 2.98 |

| Zebrafish | Benzophenone-3 | LC50 | 3.89 |

| Data from assessment of Benzophenone-3, a structurally related compound, indicating the type of data needed for a comprehensive environmental impact assessment. nih.gov |

Q & A

Q. What are the common synthetic routes for 3-Methoxybenzophenone, and what factors influence yield optimization?

- Methodological Answer : A widely used method is the Friedel-Crafts acylation of anisole (methoxybenzene) with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Yield optimization depends on:

- Catalyst activity : Anhydrous conditions and stoichiometric AlCl₃ improve acylation efficiency.

- Reaction temperature : Controlled heating (40–60°C) minimizes side reactions like polyacylation.

- Solvent choice : Dichloromethane or nitrobenzene enhances solubility of intermediates.

Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) removes unreacted reagents .

Q. How can researchers ensure the purity of this compound for experimental use?

- Methodological Answer : Purity verification requires:

- Chromatographic methods : HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (DB-5 column) to detect impurities.

- Spectroscopic analysis : ¹H/¹³C NMR to confirm structural integrity (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.8 ppm).

- Certified Reference Materials (CRMs) : Cross-validate against commercial CRMs (e.g., Thermo Scientific Chemicals, ≥98% purity) .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Waste disposal : Collect residues in sealed containers labeled for halogenated organic waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photostability data for this compound derivatives?

- Methodological Answer : Conflicting photostability results may arise from:

- Experimental design : Standardize light exposure (e.g., UVB vs. UVA lamps, irradiance levels).

- Matrix effects : Compare degradation rates in solvents (acetonitrile) vs. emulsified systems (creams).

- Meta-analysis : Apply statistical tools (ANOVA, regression) to reconcile data from diverse studies .

Q. What computational modeling approaches are suitable for predicting the UV absorption spectra of this compound?

- Methodological Answer :

Q. How does the introduction of methoxy groups at different positions affect the antioxidant activity of benzophenone derivatives?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Assays : DPPH radical scavenging, FRAP.

- Key findings :

- 2-Hydroxy-4-methoxy substitution (BP3) shows higher activity due to resonance stabilization of phenoxyl radicals.

- 3-Methoxy substitution reduces activity compared to para-substituted analogs .

Q. What strategies mitigate interference from structurally similar compounds during the analysis of this compound?

- Methodological Answer :

- Chromatographic separation : Use UPLC with a pentafluorophenyl (PFP) column to resolve co-eluting analogs (e.g., 4-Methoxybenzophenone).

- Selective extraction : Adjust pH during SPE (acidic conditions for protonation of phenolic interferents) .

Q. How can isotopic labeling techniques be applied to study the environmental degradation pathways of this compound?

- Methodological Answer :

Q. What advanced statistical methods are recommended for interpreting multivariate data in structure-property relationship studies of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.